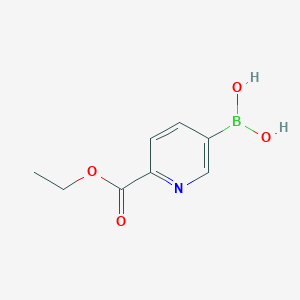
(6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an ethoxycarbonyl group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For example, starting with 6-bromo-3-pyridinecarboxylic acid ethyl ester, a halogen-metal exchange can be performed using a Grignard reagent or an organolithium reagent, followed by the addition of a boron source such as trimethyl borate or boron tribromide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust and scalable reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing functional groups.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a protic solvent or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Acids like hydrochloric acid or solvents like methanol.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding alcohols or ketones.
Protodeboronation: The parent aromatic compound without the boronic acid group.
Applications De Recherche Scientifique
(6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and regenerates the active catalyst.
Comparaison Avec Des Composés Similaires
3-Pyridinylboronic acid: Lacks the ethoxycarbonyl group, making it less sterically hindered and potentially more reactive in certain contexts.
6-Hydroxypyridin-3-ylboronic acid: Contains a hydroxyl group instead of an ethoxycarbonyl group, which can influence its reactivity and solubility.
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid: Similar structure but with a methoxycarbonyl group, which may affect its electronic properties and reactivity.
Uniqueness: The presence of the ethoxycarbonyl group in (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H10BNO4 |
|---|---|
Poids moléculaire |
194.98 g/mol |
Nom IUPAC |
(6-ethoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-2-14-8(11)7-4-3-6(5-10-7)9(12)13/h3-5,12-13H,2H2,1H3 |
Clé InChI |
UHNIQBRTPICZAB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)C(=O)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
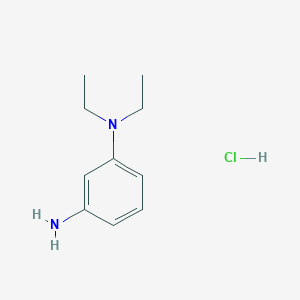
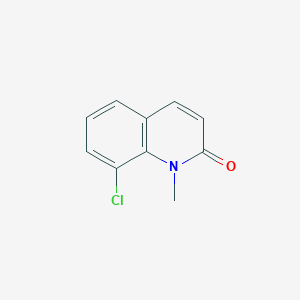
![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)
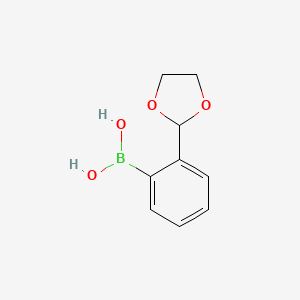
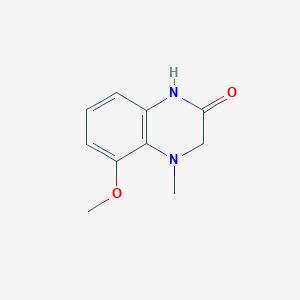
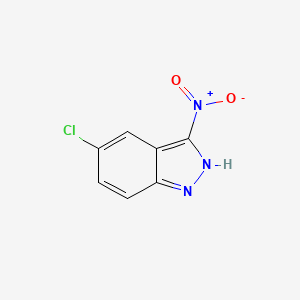
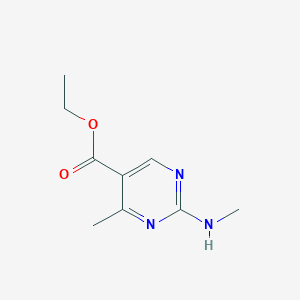
![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)


![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
